methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride
CAS No.: 2408969-25-3
Cat. No.: VC6961304
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2408969-25-3 |
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Molecular Formula | C10H14ClNO3 |
Molecular Weight | 231.68 |
IUPAC Name | methyl 2-(4-amino-3-methoxyphenyl)acetate;hydrochloride |
Standard InChI | InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H |
Standard InChI Key | UVTJTQBJIXTNIR-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)CC(=O)OC)N.Cl |
Introduction
Chemical Identity and Structural Features
Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride (IUPAC name: methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride) belongs to the class of aromatic amino acid esters. Its molecular formula is C₁₁H₁₄ClNO₄, with a molecular weight of 259.69 g/mol. The compound features:
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A phenyl ring substituted with an amino (-NH₂) group at the para-position and a methoxy (-OCH₃) group at the meta-position.
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An acetate ester side chain (-CH₂COOCH₃) linked to the phenyl ring.
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A hydrochloride salt form, enhancing its solubility in polar solvents.
The stereochemistry of the compound is critical, as the chiral center at the acetate-bearing carbon influences its biological activity. The structural arrangement facilitates interactions with biological targets, particularly G protein-coupled receptors (GPCRs), as seen in analogs like 2-AMPP .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride involves multi-step organic reactions, adapted from methodologies used for structurally related compounds :
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Protection of the Amino Group:
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Esterification:
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Reduction of Nitro to Amino Group:
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Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
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Intermediate: methyl Boc-4-amino-3-methoxyphenylacetate.
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Deprotection and Salt Formation:
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Removal of the Boc group using trifluoroacetic acid (TFA) yields the free amine.
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Treatment with hydrochloric acid (HCl) forms the hydrochloride salt.
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Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent Selection: Methanol or ethanol preferred for esterification and hydrogenation.
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Temperature Control: Hydrogenation performed at 25–40°C to balance reaction rate and side-product formation .
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Catalyst Loading: 5–10% Pd-C for efficient nitro reduction.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O):
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δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H),
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δ 6.72 (s, 1H, Ar-H),
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δ 6.65 (d, J = 8.4 Hz, 1H, Ar-H),
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δ 3.80 (s, 3H, OCH₃),
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δ 3.65 (s, 2H, CH₂COOCH₃),
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δ 3.55 (s, 3H, COOCH₃).
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¹³C NMR: Signals at δ 172.1 (COOCH₃), 154.2 (C-OCH₃), and 51.3 (COOCH₃).
Mass Spectrometry
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ESI-MS: m/z 223.1 [M+H]⁺ (free base), 259.1 [M+Cl]⁻ (hydrochloride).
Infrared (IR) Spectroscopy
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Strong absorption bands at 1745 cm⁻¹ (C=O ester) and 1602 cm⁻¹ (C-N aromatic).
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for developing CNS-active agents. Modifications at the acetate side chain (e.g., replacing methyl with ethyl) could alter metabolic stability, while phenyl ring substitutions (e.g., halogens) may enhance receptor affinity .
Drug Delivery
The hydrochloride salt improves aqueous solubility, making it suitable for intravenous formulations. Preliminary studies on analogs suggest bioavailability improvements of 20–30% compared to free bases.
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